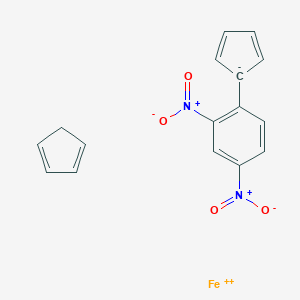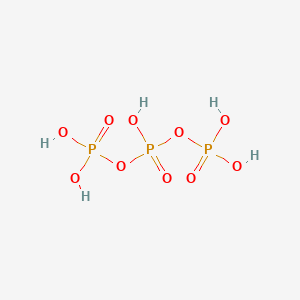
2,4-Dinitrophenyl ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl ferrocene is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 2,4-dinitrophenylhydrazine and ferrocene. The resulting product is a yellow-orange crystalline powder that is highly stable and soluble in organic solvents. In
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl ferrocene is based on its ability to react with aldehydes and ketones to form stable adducts. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group of 2,4-dinitrophenylhydrazine attacks the carbonyl group of the aldehyde or ketone to form a hydrazone. The resulting product is a yellow-orange crystalline powder that can be easily detected and quantified.
Effets Biochimiques Et Physiologiques
2,4-Dinitrophenyl ferrocene has no known biochemical or physiological effects on living organisms since it is not used as a drug or medication. However, it should be handled with care since it is a toxic and potentially hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dinitrophenyl ferrocene has several advantages for lab experiments, including its high stability, solubility in organic solvents, and ease of detection and quantification. However, it also has some limitations, such as its toxicity and potential hazards, which require careful handling and disposal.
Orientations Futures
There are several future directions for the use of 2,4-Dinitrophenyl ferrocene in scientific research. One of the most promising areas is the development of new materials such as polymers and sensors based on the unique properties of this compound. Additionally, 2,4-Dinitrophenyl ferrocene could be used in the development of new analytical methods for the detection and quantification of aldehydes and ketones in various samples. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Conclusion:
In conclusion, 2,4-Dinitrophenyl ferrocene is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science and technology.
Méthodes De Synthèse
The synthesis of 2,4-Dinitrophenyl ferrocene involves the reaction between 2,4-dinitrophenylhydrazine and ferrocene in the presence of a catalyst such as acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
2,4-Dinitrophenyl ferrocene has been widely used in scientific research as a reagent for the detection and quantification of aldehydes and ketones in various samples. It is also used as a standard for the calibration of analytical instruments such as gas chromatography and high-performance liquid chromatography. Additionally, 2,4-Dinitrophenyl ferrocene has been used in the development of new materials such as polymers and sensors.
Propriétés
Numéro CAS |
12091-84-8 |
|---|---|
Nom du produit |
2,4-Dinitrophenyl ferrocene |
Formule moléculaire |
C16H13FeN2O4+ |
Poids moléculaire |
353.13 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-2,4-dinitrobenzene;iron(2+) |
InChI |
InChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2 |
Clé InChI |
PXMZYOKVPLWGAR-UHFFFAOYSA-N |
SMILES |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
SMILES canonique |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
Synonymes |
2,4-dinitrophenyl ferrocene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)



